Cas no 1416347-39-1 ([3-(2-Chloro-phenyl)-[1,2,4]triazol-1-yl]-acetic acid methyl ester)
![[3-(2-Chloro-phenyl)-[1,2,4]triazol-1-yl]-acetic acid methyl ester structure](https://ja.kuujia.com/scimg/cas/1416347-39-1x500.png)
[3-(2-Chloro-phenyl)-[1,2,4]triazol-1-yl]-acetic acid methyl ester 化学的及び物理的性質
名前と識別子
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- [3-(2-Chloro-phenyl)-[1,2,4]triazol-1-yl]-acetic acid methyl ester
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- インチ: 1S/C11H10ClN3O2/c1-17-10(16)6-15-7-13-11(14-15)8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3
- InChIKey: XFZINPRZLUIAHZ-UHFFFAOYSA-N
- ほほえんだ: N1(CC(OC)=O)C=NC(C2=CC=CC=C2Cl)=N1
[3-(2-Chloro-phenyl)-[1,2,4]triazol-1-yl]-acetic acid methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM503381-1g |
Methyl2-(3-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate |
1416347-39-1 | 97% | 1g |
$480 | 2022-09-29 |
[3-(2-Chloro-phenyl)-[1,2,4]triazol-1-yl]-acetic acid methyl ester 関連文献
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
[3-(2-Chloro-phenyl)-[1,2,4]triazol-1-yl]-acetic acid methyl esterに関する追加情報
Compound CAS No. 1416347-39-1: [3-(2-Chloro-phenyl)-[1,2,4]triazol-1-yl]-acetic acid methyl ester
The compound with CAS No. 1416347-39-1, commonly referred to as [3-(2-Chloro-phenyl)-[1,2,4]triazol-1-yl]-acetic acid methyl ester, is a highly specialized organic compound with significant applications in various fields. This compound is characterized by its unique structure, which combines a triazole ring system with a chlorophenyl group and an acetic acid methyl ester moiety. The chlorophenyl group imparts aromatic stability and electronic properties, while the triazole ring contributes to its reactivity and potential for forming hydrogen bonds. The acetic acid methyl ester group adds versatility to the molecule, enabling it to participate in a wide range of chemical reactions.
Recent studies have highlighted the importance of this compound in the development of advanced materials and pharmaceuticals. Researchers have focused on its ability to act as a versatile building block in organic synthesis. For instance, the triazole ring has been utilized in click chemistry reactions, enabling the rapid construction of complex molecular architectures. Additionally, the chlorophenyl group has been shown to enhance the stability and bioavailability of drugs when incorporated into medicinal compounds.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. One notable approach involves the reaction of 2-chlorophenylboronic acid with a triazole derivative in the presence of a palladium catalyst. This method not only ensures high yields but also allows for precise control over the stereochemistry of the product. Furthermore, the use of microwave-assisted synthesis has been explored to accelerate reaction times and improve efficiency.
The applications of [3-(2-Chloro-phenyl)-[1,2,4]triazol-1-yl]-acetic acid methyl ester are vast and continue to expand with ongoing research. In the pharmaceutical industry, this compound has been investigated as a potential lead molecule for anti-inflammatory and anticancer agents. Its ability to modulate key cellular pathways makes it an attractive candidate for drug development. In materials science, it has been used as a precursor for advanced polymers and coatings with enhanced mechanical properties.
Recent advancements in computational chemistry have provided deeper insights into the electronic properties and reactivity of this compound. Quantum mechanical calculations have revealed that the triazole ring exhibits significant electron-withdrawing effects, which enhance its ability to participate in electrophilic aromatic substitution reactions. Additionally, molecular dynamics simulations have demonstrated that the chlorophenyl group contributes to the molecule's hydrophobicity, making it suitable for applications in drug delivery systems.
Despite its numerous advantages, challenges remain in fully harnessing the potential of this compound. One area of active research is improving its solubility in various solvents without compromising its stability. Another focus is on developing scalable synthesis methods that can meet industrial demands while maintaining environmental sustainability.
In conclusion, [3-(2-Chloro-phenyl)-[1,2,4]triazol-1-yl]-acetic acid methyl ester (CAS No. 1416347-39-1) stands out as a versatile and valuable compound with wide-ranging applications across multiple disciplines. Its unique structure and reactivity make it an essential tool in modern organic synthesis and materials science. As research continues to uncover new possibilities for this compound, its role in advancing science and technology is expected to grow significantly.
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